molecular formula C21H15F4N3O3S B12328403 Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate

Cat. No.: B12328403
M. Wt: 465.4 g/mol
InChI Key: VWVYBRIRKGNPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

The molecular formula of methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate is C₂₁H₁₅F₄N₃O₃S , derived from its carboxylic acid precursor (C₂₀H₁₃F₄N₃O₃S) through esterification. The addition of a methyl group to the carboxylic acid moiety increases the molecular weight by 14 atomic mass units (amu), resulting in a calculated molecular weight of 465.39 g/mol . This aligns with the mass spectrometry data observed for structurally analogous compounds, where the molecular ion peak corresponds to the expected m/z ratio.

Table 1: Molecular Composition Analysis

Component Contribution to Molecular Weight (g/mol)
Carbon (C₂₁) 252.21
Hydrogen (H₁₅) 15.12
Fluorine (F₄) 76.00
Nitrogen (N₃) 42.03
Oxygen (O₃) 48.00
Sulfur (S) 32.07
Total 465.43

Minor discrepancies between calculated and observed weights (e.g., ±0.04 g/mol) are attributable to isotopic variations and instrumental resolution limits.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallographic studies of related 5,5-dimethyl-4-oxo-2-thioxoimidazolidine derivatives reveal that the trifluoromethyl and cyano substituents induce significant steric and electronic effects on molecular packing. For example, in the crystal structure of cis-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluorobenzoic acid (AR01), the planar fluorobenzoate moiety aligns orthogonally to the imidazolidinone ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and thioxo sulfur. Similar conformational rigidity is expected in the methyl ester derivative, with the ester group adopting a coplanar orientation relative to the benzene ring to minimize steric clashes.

Density functional theory (DFT) calculations predict a dihedral angle of 112.5° between the fluorobenzoate and imidazolidinone rings, facilitating π-π stacking interactions in the solid state. The methyl ester’s methoxy group further enhances hydrophobic interactions, contributing to a predicted crystal density of 1.50 ± 0.1 g/cm³ .

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound displays characteristic absorption bands:

  • ν = 1725 cm⁻¹ : Ester carbonyl (C=O) stretch.
  • ν = 1670 cm⁻¹ : Imidazolidinone carbonyl (C=O) stretch.
  • ν = 2225 cm⁻¹ : Cyano (C≡N) stretch.
  • ν = 1140–1240 cm⁻¹ : C-F vibrations from the trifluoromethyl and fluorobenzoate groups.

The absence of a broad O-H stretch (2500–3300 cm⁻¹) confirms successful esterification of the precursor carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :
  • δ 3.90 (s, 3H) : Methoxy protons of the ester group.
  • δ 1.45 (s, 6H) : Geminal dimethyl protons on the imidazolidinone ring.
  • δ 7.25–8.15 (m, 6H) : Aromatic protons from fluorobenzoate and trifluoromethylphenyl groups.
¹³C NMR (100 MHz, DMSO-d₆) :
  • δ 165.8 : Ester carbonyl carbon.
  • δ 160.2 : Imidazolidinone carbonyl carbon.
  • δ 118.5 : Cyano carbon.
  • δ 122.5–135.0 : Aromatic carbons, with coupling to fluorine (²JCF = 32 Hz).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in methanol exhibits two absorption maxima:

  • λₘₐₓ = 265 nm : π→π* transitions of the conjugated fluorobenzoate system.
  • λₘₐₓ = 310 nm : n→π* transitions involving the imidazolidinone and cyano groups.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak at m/z 465.39 [M+H]⁺ , consistent with the molecular formula C₂₁H₁₅F₄N₃O₃S. Fragment ions at m/z 437.35 and m/z 309.22 correspond to losses of CO and CF₃, respectively.

Properties

Molecular Formula

C21H15F4N3O3S

Molecular Weight

465.4 g/mol

IUPAC Name

methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoate

InChI

InChI=1S/C21H15F4N3O3S/c1-20(2)18(30)27(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)28(20)13-6-7-14(16(22)9-13)17(29)31-3/h4-9H,1-3H3

InChI Key

VWVYBRIRKGNPFN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)OC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the thioxoimidazolidinyl core: This can be achieved through the reaction of appropriate amines with carbon disulfide and alkyl halides under basic conditions.

    Introduction of the cyano and trifluoromethyl groups: These groups can be introduced via nucleophilic substitution reactions using suitable precursors.

    Coupling with the benzoate moiety: This step often involves esterification reactions using methanol and acid chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and mild heating.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties
Research indicates that methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate may possess significant anticancer activity. The compound is associated with mechanisms that inhibit cancer cell proliferation and induce apoptosis in various cancer types. Its structural similarity to Enzalutamide suggests potential efficacy in targeting androgen receptors, making it a candidate for prostate cancer treatment .

1.2 Formulation and Delivery Systems
The development of solid dispersions containing this compound has been explored to enhance its solubility and bioavailability. Such formulations can improve the pharmacokinetic profile of the drug, facilitating better absorption when administered orally. The amorphous form of the compound allows for greater dissolution rates compared to crystalline forms, which is crucial for effective therapeutic outcomes .

Mechanistic Insights

2.1 Targeting Mechanisms
The compound acts on multiple biological pathways, including the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival of cancer cells. This multi-target approach may contribute to its effectiveness against tumors that exhibit resistance to conventional therapies .

2.2 Structure-Activity Relationship (SAR) Studies
Studies focusing on the structure-activity relationship have indicated that modifications to the trifluoromethyl group and the imidazolidinone core can significantly affect biological activity. Understanding these relationships aids in optimizing the compound's efficacy while minimizing potential side effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in prostate cancer models using this compound.
Study BFormulation DevelopmentDeveloped solid dispersion formulations that enhanced solubility by up to 200%, improving bioavailability in preclinical models.
Study CSAR AnalysisIdentified key structural components necessary for receptor binding and activity, leading to optimized derivatives with improved potency.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the thioxoimidazolidinyl core can participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Enzalutamide (MDV-3100)
  • IUPAC Name: 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
  • Molecular Formula : C₂₁H₁₆F₄N₄O₂S
  • Molecular Weight : 464.42 g/mol
  • Key Difference : Replaces the methyl ester group (-COOCH₃) in the target compound with an N-methylamide (-CONHCH₃) .
Amorphous 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
  • Structure: Shares the same imidazolidinone and trifluoromethylphenyl backbone as the target compound but includes an N-methylamide group.
  • Application : Patent literature highlights its anti-cancer activity, particularly in prostate cancer .

Structural and Functional Differences

Parameter Target Compound Enzalutamide
Core Functional Group Methyl benzoate (-COOCH₃) N-methylbenzamide (-CONHCH₃)
Molecular Weight 465.42 g/mol 464.42 g/mol
Polarity Moderately polar (ester group) More polar (amide group)
Solubility Likely lower aqueous solubility due to ester Higher solubility in biological systems due to amide
Bioavailability Potential prodrug (ester hydrolysis to carboxylic acid in vivo) Directly active (amide stability enhances pharmacokinetics)
Therapeutic Application Preclinical research (exact application under investigation) FDA-approved for metastatic castration-resistant prostate cancer

Biological Activity

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate is a synthetic compound with significant potential in medicinal chemistry. Its complex structure includes various functional groups that contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H15F4N3O3S
  • Molecular Weight : 465.421 g/mol
  • CAS Number : 1802242-43-8
  • Structure : The compound features a thioxoimidazolidine ring, trifluoromethyl group, and a cyano moiety, which are known to enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines. Key findings include:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several human cancer cell lines, including:
    • HL-60 (human leukemia)
    • A549 (lung adenocarcinoma)
    • MDA-MB-231 (breast cancer)
    The cytotoxicity was assessed using the MTT assay, with results indicating varying degrees of potency depending on the specific cell line tested.
  • IC50 Values : The IC50 values for this compound are summarized in Table 1 below.
Cell LineIC50 (µM)
HL-600.22
A5490.34
MDA-MB-2310.41

These values indicate that the compound exhibits potent cytotoxic effects, particularly against leukemia cells.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Induction of Apoptosis : Studies have shown that this compound triggers apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to the cytotoxic effects observed in treated cell lines, suggesting oxidative stress as a contributing factor to its anticancer activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : A series of experiments conducted on different cancer cell lines demonstrated consistent cytotoxic effects and provided insights into the dose-dependent nature of its activity.
  • Comparative Analysis : In comparative studies with known chemotherapeutic agents like sorafenib and PAC-1, this compound exhibited superior potency in some cases, particularly against resistant cancer cell lines.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate?

Methodological Answer:
Synthesis routes for structurally analogous compounds often involve multi-step reactions, including nucleophilic substitutions, cyclization, and functional group transformations. For example, describes a synthesis protocol using 4-methoxyphenol and triazine derivatives in a stepwise coupling process under controlled conditions (e.g., methanol solvent, triethylamine catalyst, and heating). Key steps include:

  • Step 1 : Formation of intermediate heterocyclic cores (e.g., imidazolidinone rings) via condensation reactions.
  • Step 2 : Introduction of fluorinated and cyano-substituted aryl groups via Suzuki-Miyaura or Ullmann coupling.
  • Step 3 : Methyl esterification of the benzoate moiety using dimethyl sulfate or methyl iodide in basic media.
    Purification typically involves column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry .

Basic: What analytical techniques are most suitable for characterizing the compound’s physicochemical properties?

Methodological Answer:

  • X-ray Crystallography : Essential for resolving the compound’s three-dimensional structure, including dihedral angles between aromatic rings (e.g., 12.65°–84.15° as observed in analogous compounds) and hydrogen-bonding networks (e.g., C–H···F interactions) .
  • Spectroscopic Methods :
    • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and aromatic proton environments.
    • FT-IR : Identification of thioxo (C=S) and carbonyl (C=O) groups via characteristic stretching frequencies (e.g., 1650–1750 cm1^{-1} for C=O).
  • Thermal Analysis : DSC/TGA to assess thermal stability and amorphous/crystalline phase transitions, critical for formulation studies .

Advanced: How should researchers design experiments to evaluate the compound’s pharmacokinetic and environmental fate properties?

Methodological Answer:

  • Pharmacokinetic Studies :
    • In vitro Assays : Use hepatic microsomes or hepatocytes to assess metabolic stability and CYP450 inhibition.
    • Protein Binding : Equilibrium dialysis or ultrafiltration to determine plasma protein binding affinity.
    • Distribution : Radiolabeled tracer studies (e.g., 14C^{14}\text{C}) in animal models to quantify tissue penetration .
  • Environmental Fate :
    • Hydrolysis/Photolysis : Expose the compound to simulated environmental conditions (pH 7–9, UV light) and monitor degradation via LC-MS.
    • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to measure bioconcentration factors .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Analysis : Conduct tiered assays (e.g., MTT, clonogenic) across multiple cell lines (cancer vs. normal) to establish selectivity indices.
  • Mechanistic Profiling : Compare transcriptomic or proteomic signatures (e.g., apoptosis markers like caspase-3) to differentiate targeted anticancer effects from nonspecific cytotoxicity.
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing trifluoromethyl with cyano groups) to isolate pharmacophoric motifs responsible for activity .

Advanced: What methodologies are recommended for assessing ecological risks associated with this compound?

Methodological Answer:

  • Tiered Ecotoxicity Testing :
    • Acute Toxicity : Follow OECD 201 (algae), 202 (daphnia), and 203 (fish) protocols to determine EC50_{50}/LC50_{50} values.
    • Chronic Toxicity : Long-term exposure studies (e.g., 21-day daphnia reproduction assay) to assess sublethal effects.
  • QSAR Modeling : Use computational tools (e.g., EPI Suite) to predict biodegradation half-lives and partition coefficients (log KowK_{ow}) based on structural fragments .

Basic: How can researchers validate the purity of synthesized batches?

Methodological Answer:

  • HPLC-PDA/MS : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) with photodiode array detection to quantify impurities (<0.1% threshold).
  • Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N, S content) against theoretical values.
  • Residual Solvent Analysis : GC-MS to detect traces of synthesis solvents (e.g., methanol, DMF) per ICH Q3C guidelines .

Advanced: How to optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test polar/nonpolar solvent combinations (e.g., DMSO/hexane) via slow evaporation or vapor diffusion.
  • Temperature Gradients : Use controlled cooling rates (0.1–1°C/hr) to promote single-crystal growth.
  • Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing, as seen in analogous fluorinated compounds .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Intensification : Replace batch reactions with flow chemistry to enhance yield and reduce side products (e.g., via continuous stirred-tank reactors).
  • Green Chemistry : Substitute hazardous reagents (e.g., thionyl chloride) with catalytic alternatives (e.g., polymer-supported reagents).
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize critical parameters (temperature, stoichiometry) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.